An In-Depth Technical Guide to the Physicochemical Properties of 6,6-Difluoro-2-azaspiro[3.3]heptane 2,2,2-trifluoroacetate
An In-Depth Technical Guide to the Physicochemical Properties of 6,6-Difluoro-2-azaspiro[3.3]heptane 2,2,2-trifluoroacetate
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of Fluorinated Spirocycles in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the quest for novel molecular scaffolds that confer advantageous physicochemical and pharmacological properties is relentless. Among the rising stars in this field are strained spirocyclic systems, which offer a rigid three-dimensional architecture, enabling precise vectorization of substituents and fostering improved interactions with biological targets.[1] The strategic incorporation of fluorine atoms into these scaffolds further enhances their desirability by modulating key parameters such as metabolic stability, lipophilicity, and basicity.[2]
This technical guide provides a comprehensive overview of the physicochemical properties of 6,6-Difluoro-2-azaspiro[3.3]heptane 2,2,2-trifluoroacetate, a building block of significant interest in the synthesis of novel therapeutics. This compound marries the conformational rigidity of the azaspiro[3.3]heptane core with the metabolic resistance and altered electronics imparted by the gem-difluoro group. Understanding the fundamental properties of this salt is paramount for its effective utilization in drug design and development workflows.
Core Molecular Attributes
6,6-Difluoro-2-azaspiro[3.3]heptane 2,2,2-trifluoroacetate is a salt formed from the basic nitrogen of the spirocyclic amine and the strong organic acid, trifluoroacetic acid (TFA). This salt formation is a common strategy to improve the handling and solubility of amine-containing compounds.
Structural and Basic Properties
The core of the molecule is the 6,6-difluoro-2-azaspiro[3.3]heptane moiety. The spirocyclic nature of this scaffold, where two cyclobutane rings share a single carbon atom, imparts significant conformational rigidity. The presence of two fluorine atoms on one of the cyclobutane rings has a profound impact on the molecule's electronic properties and metabolic stability. The free base of this compound is a secondary amine, which is the site of protonation to form the trifluoroacetate salt.
A summary of the key identifiers for the salt and its constituent parts is presented in the table below.
| Property | 6,6-Difluoro-2-azaspiro[3.3]heptane 2,2,2-trifluoroacetate | 6,6-Difluoro-2-azaspiro[3.3]heptane (Free Base) | Trifluoroacetic Acid |
| Molecular Formula | C₈H₁₀F₅NO₂[3][4] | C₆H₉F₂N[5] | C₂HF₃O₂ |
| Molecular Weight | 247.17 g/mol [3] | 133.14 g/mol [5] | 114.02 g/mol |
| Physical Form | Solid[4] | - | Liquid |
| CAS Number | 1427367-47-2[3] | 1354952-05-8[5] | 76-05-1 |
| XLogP3 (Computed) | - | 0.8[5] | - |
Physicochemical Properties of the Trifluoroacetate Salt
Melting Point
As a salt, this compound is expected to have a relatively high melting point compared to its free base, characteristic of the strong ionic interactions in the crystal lattice. For comparison, related difluorospiro[3.3]heptane derivatives exhibit a range of melting points, such as 6,6-difluorospiro[3.3]heptane-2,2-dicarboxylic acid (190–191 °C) and 6,6-difluorospiro[3.3]heptane-2-sulfonyl chloride (42–44 °C).[1]
Solubility
The formation of a trifluoroacetate salt is generally intended to enhance the aqueous solubility of a basic compound. The trifluoroacetate anion is highly polar, and the ionic nature of the salt facilitates dissolution in polar solvents like water. However, the overall solubility will be a balance between the hydrophilicity of the salt and the lipophilicity of the fluorinated spirocyclic cation. It is anticipated that the solubility of this salt would be significantly higher in aqueous media compared to the free base.
pKa
The pKa of the conjugate acid of 6,6-difluoro-2-azaspiro[3.3]heptane is a critical parameter that governs its ionization state at different pH values. The presence of the electron-withdrawing gem-difluoro group is expected to lower the pKa of the secondary amine compared to its non-fluorinated analogue, 2-azaspiro[3.3]heptane. This is due to the inductive effect of the fluorine atoms, which destabilizes the protonated form of the amine. While an experimental pKa for this specific compound is not available, it is a crucial parameter to determine for any drug development program.
Experimental Protocols for Physicochemical Characterization
To address the current data gaps, the following established experimental methodologies are recommended for the comprehensive characterization of 6,6-Difluoro-2-azaspiro[3.3]heptane 2,2,2-trifluoroacetate.
Determination of Melting Point
Methodology:
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A small, dry sample of the compound is packed into a capillary tube.
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The capillary tube is placed in a calibrated melting point apparatus.
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The temperature is gradually increased at a controlled rate.
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The temperature range over which the solid melts is recorded as the melting point.
Determination of Aqueous Solubility (Shake-Flask Method)
Methodology:
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An excess amount of the solid compound is added to a known volume of purified water (or a relevant buffer) in a sealed flask.
-
The flask is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
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The suspension is filtered to remove any undissolved solid.
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The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).
Determination of pKa by Potentiometric Titration
Methodology:
-
A precisely weighed amount of the compound is dissolved in a suitable solvent (typically a co-solvent system like methanol/water if aqueous solubility is limited).
-
The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
The solution is titrated with a standardized solution of a strong base (e.g., NaOH).
-
The pH of the solution is recorded after each addition of the titrant.
-
The pKa is determined from the inflection point of the resulting titration curve.
Spectroscopic Characterization
While specific spectra for the trifluoroacetate salt are not publicly available, the characterization of the 6,6-difluorospiro[3.3]heptane core is well-documented.[1] These data provide a foundational understanding of the expected spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the methylene protons of the two cyclobutane rings. The chemical shifts and coupling patterns would be influenced by the rigid spirocyclic structure and the presence of the fluorine atoms.
-
¹³C NMR: The carbon NMR spectrum would provide information on the number of unique carbon environments. The carbon atom bearing the two fluorine atoms would exhibit a characteristic triplet due to C-F coupling.
-
¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing fluorinated compounds. A single signal would be expected for the two equivalent fluorine atoms, with its chemical shift providing information about the electronic environment.
Mass Spectrometry (MS)
Mass spectrometry would be used to confirm the molecular weight of the cation (6,6-difluoro-2-azaspiro[3.3]heptan-2-ium) and to study its fragmentation pattern. High-resolution mass spectrometry (HRMS) would provide an accurate mass measurement, confirming the elemental composition.
Logical Framework for Physicochemical Profiling
The following diagram illustrates a logical workflow for the comprehensive physicochemical profiling of 6,6-Difluoro-2-azaspiro[3.3]heptane 2,2,2-trifluoroacetate.
Caption: Workflow for Physicochemical Profiling.
Conclusion: A Building Block with Significant Potential
6,6-Difluoro-2-azaspiro[3.3]heptane 2,2,2-trifluoroacetate represents a valuable building block for medicinal chemists seeking to introduce novel, three-dimensional, and fluorinated motifs into their drug candidates. Its rigid spirocyclic core and the presence of the gem-difluoro group offer the potential for improved metabolic stability, enhanced binding affinity, and tailored physicochemical properties. While a complete experimental dataset for this specific salt is not yet widely available, this guide outlines the key properties of interest and provides a clear roadmap for its comprehensive characterization. A thorough understanding of these physicochemical parameters is essential for unlocking the full potential of this promising scaffold in the development of next-generation therapeutics.
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